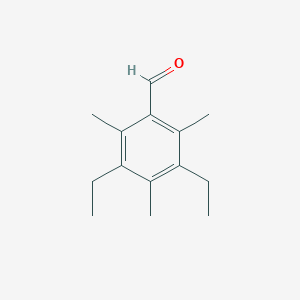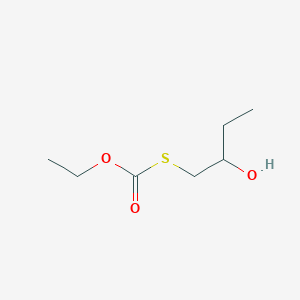![molecular formula C19H15N5O2 B14395341 N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide CAS No. 87595-06-0](/img/structure/B14395341.png)
N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide is a heterocyclic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyrazine core linked to a phenyl group and an acetamide moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyrazine Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a phenyl halide reacts with the pyrazolo[3,4-b]pyrazine core in the presence of a base.
Formation of the Acetamide Moiety: The final step involves the acylation of the phenyl-substituted pyrazolo[3,4-b]pyrazine with acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or tetrahydrofuran.
Substitution: Halogenated reagents, bases or acids; solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways . These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrazolo[3,4-b]pyridine: Similar structure with a pyridine ring instead of a pyrazine ring.
1-Phenyl-1H-pyrazolo[3,4-b]quinoline: Contains a quinoline ring, offering different electronic properties.
1-Phenyl-1H-pyrazolo[3,4-b]pyrimidine: Features a pyrimidine ring, which can affect its biological activity.
Uniqueness
N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide is unique due to its specific combination of functional groups and the presence of the pyrazolo[3,4-b]pyrazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
87595-06-0 |
|---|---|
Molecular Formula |
C19H15N5O2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[4-(1-phenylpyrazolo[3,4-b]pyrazin-5-yl)oxyphenyl]acetamide |
InChI |
InChI=1S/C19H15N5O2/c1-13(25)22-14-7-9-16(10-8-14)26-18-12-20-19-17(23-18)11-21-24(19)15-5-3-2-4-6-15/h2-12H,1H3,(H,22,25) |
InChI Key |
JRHLONCJAMEZPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CN=C3C(=N2)C=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


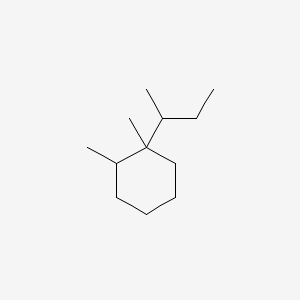
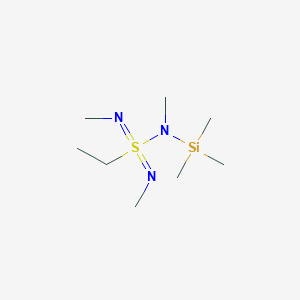
![N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide](/img/structure/B14395280.png)
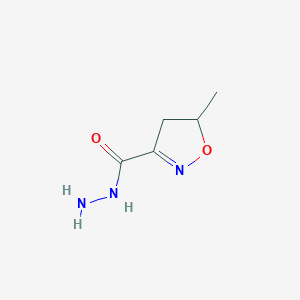
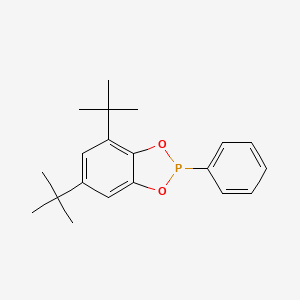
![[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate](/img/structure/B14395306.png)
![1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol](/img/structure/B14395314.png)
![5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14395315.png)
![6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine](/img/structure/B14395321.png)
